N-(2-(pyrimidin-5-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-12(6-11-2-1-5-17-11)15-4-3-10-7-13-9-14-8-10/h1-2,5,7-9H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGRHGHESRZETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethyl Linker: The pyrimidine ring can be functionalized with an ethyl group through alkylation reactions.
Formation of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis or other methods.
Amide Bond Formation: The final step involves coupling the pyrimidine-ethyl intermediate with the thiophene-acetic acid derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the pyrimidine ring or the amide bond.
Substitution: Both the pyrimidine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(2-(pyrimidin-5-yl)ethyl)-2-(thiophen-2-yl)acetamide serves as a versatile building block for more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications that can lead to new materials or compounds with enhanced properties.
Biology
Compounds containing pyrimidine and thiophene rings are frequently investigated for their biological activities:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for developing treatments for diseases such as cancer and neurodegenerative disorders .
- Antimicrobial Activity : Preliminary studies suggest that derivatives show significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .
Medicine
In medicinal applications, this compound is being explored for its pharmacological properties:
- Anticancer Potential : Investigations into its cytotoxic effects have shown promising results against various cancer cell lines, indicating selective cytotoxicity while sparing normal cells.
- Pharmacological Studies : This compound could interact with specific biological targets, modulating their activity through binding interactions, which may lead to new therapeutic strategies .
Industry
In industrial applications, this compound might be utilized in the development of new materials such as organic semiconductors or dyes. Its unique chemical structure makes it suitable for incorporation into novel polymer systems or electronic devices.
Data Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Selective toxicity towards cancer cells | |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the structure–activity relationship (SAR) that could guide further modifications to enhance efficacy . -
Cytotoxicity Assessment :
In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines, showing promising results in selectively targeting malignant cells while having minimal effects on healthy cells. This suggests potential for further development into anticancer agents. -
Enzyme Inhibition Mechanism :
Research into the mechanism of action revealed that this compound could inhibit key enzymes involved in cancer metabolism, opening avenues for targeted therapy development .
Mechanism of Action
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(pyrimidin-5-yl)ethyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of thiophene.
N-(2-(pyrimidin-5-yl)ethyl)-2-(benzofuran-2-yl)acetamide: Contains a benzofuran ring.
N-(2-(pyrimidin-5-yl)ethyl)-2-(pyrrole-2-yl)acetamide: Contains a pyrrole ring.
Uniqueness
The uniqueness of N-(2-(pyrimidin-5-yl)ethyl)-2-(thiophen-2-yl)acetamide lies in its specific combination of pyrimidine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(2-(pyrimidin-5-yl)ethyl)-2-(thiophen-2-yl)acetamide is an organic compound characterized by the presence of pyrimidine and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Synthesis
The structure of this compound is defined by its unique combination of heterocyclic rings, which are known for their diverse biological activities. The synthesis typically involves several key steps:
- Formation of the Pyrimidine Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Ethyl Linker : Functionalization of the pyrimidine ring via alkylation.
- Formation of the Thiophene Ring : Synthesized using methods like the Paal-Knorr synthesis.
- Amide Bond Formation : Coupling the pyrimidine-ethyl intermediate with a thiophene-acetic acid derivative using coupling reagents like EDCI or DCC.
Antioxidant Activity
Research indicates that compounds containing thiophene and pyrimidine moieties exhibit significant antioxidant properties. In a study evaluating various derivatives, this compound demonstrated moderate antioxidant activity, with an IC50 value comparable to standard antioxidants like ascorbic acid .
| Compound | IC50 (μg/mL) | Comparison |
|---|---|---|
| This compound | 30.03 | Comparable to L-ascorbic acid |
| L-Ascorbic Acid | 30.23 | Standard antioxidant |
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. It exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei using the microdilution method .
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
| Candida glabrata | Significant |
The mechanism through which this compound exerts its effects likely involves interaction with specific biological targets such as enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways, contributing to its biological effects.
Case Studies and Research Findings
A notable study evaluated the compound's ability to inhibit programmed cell death protein 1 (PD-1), which plays a critical role in immune regulation. The results indicated that derivatives similar to this compound could rescue immune cells from apoptosis effectively, suggesting potential applications in cancer therapy .
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(2-(pyrimidin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide to ensure high yield and purity?
Synthesis optimization requires precise control of temperature, solvent polarity, and reactant stoichiometry. For example, using polar aprotic solvents like dimethylformamide (DMF) at 60–80°C enhances nucleophilic substitution between the pyrimidine and thiophene-acetamide intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential to isolate the product with >95% purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR : Analyze - and -NMR to verify the presence of the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and thiophene moiety (δ 6.5–7.5 ppm). The ethyl linker between pyrimidine and acetamide groups appears as a triplet (~δ 3.5 ppm) .
- IR : Confirm the acetamide carbonyl stretch (~1650 cm) and pyrimidine C=N vibrations (~1600 cm) .
Q. What experimental approaches are used to assess the compound’s solubility and stability in biological matrices?
- Solubility: Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Thiophene derivatives often exhibit moderate aqueous solubility (~0.1–1 mg/mL) but better solubility in organic solvents .
- Stability: Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. LC-MS monitors degradation products, such as hydrolyzed acetamide or oxidized thiophene .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the pyrimidine-thiophene scaffold in biological activity?
- Substituent variation : Synthesize analogs with halogenated pyrimidines (e.g., 5-bromo) or methylated thiophenes to assess effects on receptor binding .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with pyrimidine N-atoms) .
- Biological assays : Compare IC values in enzyme inhibition (e.g., kinases) or receptor-binding assays (e.g., GPCRs) .
Q. What mechanistic insights exist regarding the compound’s interaction with biological targets, such as enzymes or receptors?
- Kinetic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity () and stoichiometry .
- Mutagenesis : For enzyme targets, mutate key residues (e.g., catalytic lysine) to confirm binding-site specificity .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to identify stable binding conformations .
Q. How can computational methods like DFT predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (thiophene sulfur) or nucleophilic substitution (pyrimidine C-2) . Electron density maps (Mulliken charges) further highlight reactive regions .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar acetamides?
- Meta-analysis : Pool data from multiple studies (e.g., IC, EC) and apply statistical weighting to account for assay variability .
- Orthogonal validation : Cross-verify results using different assay formats (e.g., fluorescence-based vs. radiometric enzyme assays) .
Q. How can regioselectivity challenges in multi-step synthesis be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the pyrimidine nitrogen) to steer reactivity during thiophene coupling .
- Catalytic control : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for precise C–S bond formation between thiophene and acetamide .
Methodological Challenges and Solutions
Q. What advanced techniques characterize the compound’s enantiomeric purity if chiral centers are introduced?
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
- Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and DFT-simulated spectra .
Q. How can researchers identify off-target interactions in complex biological systems?
- Proteome-wide profiling : Employ affinity-based chemoproteomics (e.g., activity-based protein profiling, ABPP) to map binding partners .
- Thermal shift assays : Monitor protein melting temperature () shifts in cell lysates to detect ligand-induced stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
